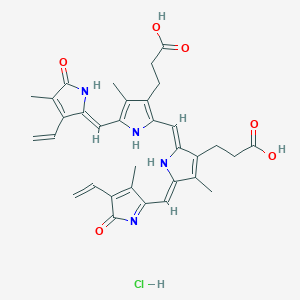

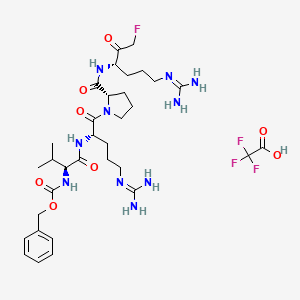

Biliverdin (hydrochloride)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Biliverdin (hydrochloride) is a bile pigment that is primarily produced through the degradation of heme. It is a linear tetrapyrrolic intermediate in the heme catabolism pathway, which eventually leads to the formation of bilirubin. Biliverdin is known for its green color and is found in various organisms, including mammals, birds, and amphibians. It plays a significant role in the body’s antioxidant, anti-inflammatory, and immune response inhibitory activities .

准备方法

Synthetic Routes and Reaction Conditions: Biliverdin can be synthesized through the biotransformation of exogenous heme using recombinant yeast cells expressing heme oxygenase. For instance, the heme oxygenase-1 gene from Arabidopsis thaliana can be recombined into Pichia pastoris cells, which then convert heme chloride into biliverdin under optimized conditions . Another method involves the use of recombinant Escherichia coli strains expressing cyanobacterial heme oxygenase genes, which can produce biliverdin in batch and fed-batch bioreactor cultures .

Industrial Production Methods: Industrial production of biliverdin typically involves the use of recombinant microorganisms such as Pichia pastoris or Escherichia coli. These microorganisms are genetically engineered to express heme oxygenase, which catalyzes the conversion of heme to biliverdin. The production process involves optimizing various parameters such as inducer concentration, culture time, pH, and substrate concentration to maximize the yield of biliverdin .

化学反应分析

Types of Reactions: Biliverdin undergoes several types of chemical reactions, including:

Reduction: Biliverdin is reduced to bilirubin by the enzyme biliverdin reductase.

Oxidation: Biliverdin can be oxidized to form various oxidative products, although this is less common.

Substitution: Biliverdin can undergo substitution reactions, particularly at its pyrrole rings.

Common Reagents and Conditions:

Oxidation: Oxidative reactions may involve oxidizing agents such as hydrogen peroxide or molecular oxygen.

Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired product.

Major Products Formed:

Bilirubin: The primary product formed from the reduction of biliverdin.

Oxidative Products: Various oxidative derivatives of biliverdin, depending on the oxidizing agents used.

科学研究应用

作用机制

Biliverdin exerts its effects primarily through its conversion to bilirubin by biliverdin reductase. This conversion is crucial for the downstream signaling and nuclear localization of biliverdin reductase. Biliverdin and bilirubin both have potent antioxidant properties, which help in scavenging reactive oxygen species and protecting cells from oxidative stress . Biliverdin also modulates inflammatory mediators and has been shown to inhibit the expression of pro-inflammatory cytokines .

相似化合物的比较

Bilirubin: The immediate reduction product of biliverdin, known for its yellow color and potent antioxidant properties.

Biliverdin Derivatives:

Uniqueness of Biliverdin: Biliverdin is unique due to its role as an intermediate in heme catabolism and its conversion to bilirubin. Unlike bilirubin, which is primarily known for its antioxidant properties, biliverdin also has significant anti-inflammatory and immune response inhibitory activities . Additionally, biliverdin’s green color and its presence in various organisms make it a valuable compound for studying heme metabolism and related pathways .

属性

分子式 |

C33H35ClN4O6 |

|---|---|

分子量 |

619.1 g/mol |

IUPAC 名称 |

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13-,27-14-,28-15-; |

InChI 键 |

OZCVSEGCSGTCIO-BCGUZGRHSA-N |

手性 SMILES |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C\C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |

规范 SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

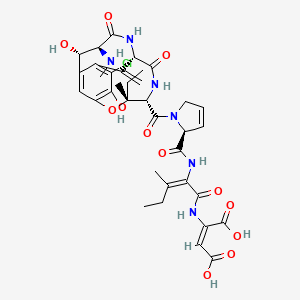

![4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764556.png)

![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764575.png)

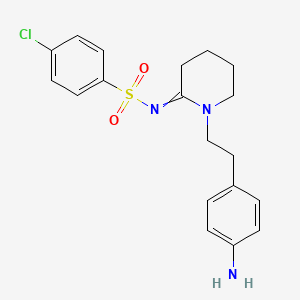

![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)

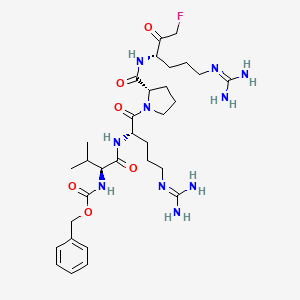

![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)

![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)

![7-[2-[3-[3-(4-Chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B10764613.png)

![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride](/img/structure/B10764623.png)